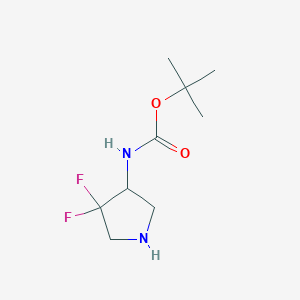

3-(Boc-amino)-4,4-difluoropyrrolidine

Description

3-(Boc-amino)-4,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and two fluorine atoms at the 4,4-positions. This compound is a key intermediate in medicinal chemistry and catalysis due to its unique stereoelectronic properties. The Boc group enhances solubility and stability, while the fluorine atoms modulate basicity and conformational rigidity . Applications range from enzyme inhibition to asymmetric organocatalysis, as seen in its structural analogues .

Propriétés

IUPAC Name |

tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPWPGOPAZUJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148759 | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-95-3 | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Preparation Methods

Starting from 3,4-Dihydroxyproline Derivatives

One of the most effective approaches involves starting from 3,4-dihydroxyproline derivatives, which can be selectively fluorinated to introduce geminal difluoro groups:

- Selective dihydroxylation of 3,4-dehydroproline yields 3,4-dihydroxyproline.

- Treatment with nonafluorobutanesulfonyl fluoride (NfF) in combination with tetrabutylammonium triphenyldifluorosilicate (TBAT) facilitates a bis-deoxyfluorination reaction, replacing hydroxyl groups with fluorines at the 3 and 4 positions.

- This method yields the 3,4-difluoroproline derivative as the major product, with the Boc group installed on the nitrogen to protect the amino function.

- The reaction typically proceeds with moderate yields (around 26% for N-Boc derivatives), but it is concise and efficient for gram-scale preparations.

This approach was reported with detailed conformational and stereochemical analysis confirming the structure and stereochemistry of the fluorinated pyrrolidine ring system.

Fluorination via Epoxide Opening and Deoxyfluorination

Another strategy involves:

- Preparation of epoxide or diol intermediates derived from pyrrolidine or proline analogs.

- Nucleophilic opening of epoxides with fluoride sources to introduce fluorine substituents.

- Subsequent deoxyfluorination of fluorohydrins using reagents such as DAST (diethylaminosulfur trifluoride) or XtalFluor-M.

- This sequential fluorination approach allows for regio- and stereoselective introduction of fluorines at the 3 and 4 positions.

- Protecting groups such as Boc or Fmoc on the nitrogen are used to facilitate purification and stability during the synthetic steps.

Although this method can be more step-intensive, it provides access to various stereoisomers of difluoropyrrolidine derivatives.

Reduction of Difluoropyrrolidinone Intermediates

A practical and cost-effective method for preparing difluoropyrrolidines involves:

- Synthesis of 2,2-difluorosuccinic acid via Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation.

- Cyclization to form N-benzyl-3,3-difluoropyrrolidinone.

- Reduction of the pyrrolidinone intermediate using borane-dimethyl sulfide complex (BH3·Me2S) to yield the difluoropyrrolidine.

- Subsequent removal or replacement of the N-benzyl protecting group with Boc protection.

This method, while reported for 3,3-difluoropyrrolidine, is adaptable for preparing 3-(Boc-amino)-4,4-difluoropyrrolidine, especially when combined with selective fluorination techniques.

Boc Protection and Hydrogenation Steps

- Boc protection of amino groups is typically achieved by reacting the free amine or amine salts with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Hydrogenation steps using palladium on carbon (Pd/C) under hydrogen atmosphere are employed to remove benzyl protecting groups or reduce intermediates without affecting the Boc group.

- For example, benzyl 3-(Boc-amino)-1-piperidinecarboxylate can be hydrogenated to tert-butyl 3-piperidinylcarbamate with high yields (~91%), demonstrating the compatibility of Boc protection with hydrogenation.

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Bis-deoxyfluorination of 3,4-dihydroxyproline | Selective dihydroxylation → NfF/TBAT fluorination → Boc protection | Concise, gram-scale, stereoselective | Moderate yields (14-26%) | 14-26% |

| Epoxide opening + deoxyfluorination | Epoxide formation → fluoride opening → DAST fluorination → Boc protection | Regio- and stereoselective fluorination | Multi-step, possible side reactions | Variable |

| Reduction of difluoropyrrolidinone | Claisen rearrangement → oxidation → cyclization → BH3 reduction → Boc protection | Practical, cost-effective | Requires intermediate isolation | Not specified |

| Boc protection + hydrogenation | Boc protection with Boc2O → Pd/C hydrogenation | High yield Boc protection, mild conditions | Requires prior amine intermediate | Up to 91% (hydrogenation step) |

Detailed Research Findings

- The bis-deoxyfluorination strategy using nonafluorobutanesulfonyl fluoride and TBAT is currently one of the most direct and stereoselective methods for synthesizing Boc-protected difluoropyrrolidines, including this compound.

- The use of DAST and related reagents for deoxyfluorination is effective but can lead to lower yields and requires careful control of reaction conditions.

- Hydrogenation and Boc protection steps are well-established and provide high yields without compromising fluorinated stereocenters.

- The synthesis of difluoropyrrolidine cores via Ru(VIII)-catalyzed oxidation and borane reduction offers a scalable route, though it may require adaptation for the 4,4-difluoro substitution pattern.

- Structural and conformational analyses confirm that the fluorine substituents influence ring puckering and stereochemical properties, which are critical for biological activity and further synthetic applications.

Notes on Experimental Conditions

- Reactions involving fluorinating agents such as NfF and DAST require anhydrous conditions and often low temperatures to minimize side reactions.

- Boc protection is typically performed in solvents like dichloromethane or tetrahydrofuran with a base such as triethylamine.

- Hydrogenation is conducted under atmospheric or slightly elevated hydrogen pressure (typically 1 atm to 0.6 MPa) at room temperature or mild heating (up to 65°C).

- Purification of intermediates often involves crystallization or chromatographic techniques to separate diastereomers and remove byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Boc-amino)-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.

Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

The compound is widely utilized in peptide synthesis, particularly in the development of peptide-based drugs. The incorporation of the difluoromethyl group can enhance the stability and bioactivity of peptides, which is crucial for therapeutic efficacy.

Case Studies:

- Research has shown that peptides synthesized with Boc-4,4-difluoro-L-proline exhibit improved resistance to enzymatic degradation compared to their non-fluorinated counterparts. This property is particularly beneficial in drug development where prolonged activity is desired .

- A study highlighted the successful synthesis of cyclic peptides using Boc-4,4-difluoro-L-proline as a key building block, demonstrating its utility in creating complex molecular architectures .

Drug Development

Overview:

In drug design, Boc-4,4-difluoro-L-proline serves as a critical component due to its ability to enhance pharmacological properties. Its incorporation into drug candidates can lead to improved potency and selectivity.

Case Studies:

- A recent investigation into inhibitors for various biological targets demonstrated that compounds containing Boc-4,4-difluoro-L-proline showed significantly higher inhibitory activity against enzymes involved in cancer progression .

- The compound's role in developing dual inhibitors for Alzheimer’s disease has been explored, showcasing its potential to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes effectively .

Biochemical Studies

Overview:

Researchers employ Boc-4,4-difluoro-L-proline to study protein folding and interactions due to its structural similarities with natural amino acids while providing distinct characteristics for analysis.

Case Studies:

- Studies have utilized this compound to investigate the folding pathways of specific proteins, revealing insights into how fluorinated amino acids can influence protein stability and dynamics .

- The unique properties of Boc-4,4-difluoro-L-proline have facilitated the exploration of protein-ligand interactions, providing valuable data on binding affinities and mechanisms .

Material Science

Overview:

In material science, Boc-4,4-difluoro-L-proline is explored for developing polymers and coatings that require specific mechanical and thermal properties.

Applications:

- The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength, which are essential for applications in electronics and automotive industries .

- Research indicates that materials derived from Boc-4,4-difluoro-L-proline exhibit improved resistance to environmental degradation compared to traditional materials .

Fluorinated Compounds Research

Overview:

The unique fluorinated structure of Boc-4,4-difluoro-L-proline allows for the synthesis of new fluorinated compounds essential in various applications including agrochemicals and specialty chemicals.

Case Studies:

- Investigations into novel agrochemical formulations have demonstrated that incorporating Boc-4,4-difluoro-L-proline can enhance the efficacy and environmental stability of active ingredients .

- The compound has also been explored as a precursor for synthesizing other fluorinated derivatives with potential applications in pharmaceuticals and fine chemicals .

Mécanisme D'action

The mechanism of action of 3-(Boc-amino)-4,4-difluoropyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The Boc group can be removed under physiological conditions to release the active amine, which can then exert its effects . The fluorine atoms can influence the compound’s binding affinity and metabolic stability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidines and Piperidines

3,3-Difluoropyrrolidine

- Structure : Fluorines at 3,3-positions; lacks Boc protection.

- Properties : Lower basicity (pKa ~7.5 vs. pyrrolidine’s 11.3) due to electron-withdrawing fluorines .

- Biological Activity: Demonstrated 54.12% inhibition of Plasmodium knowlesi lactate dehydrogenase (Pk-LDH) at 1 mM .

- Synthesis : Used in aza-Michael additions with moderate yields (64%) .

4,4-Difluoropiperidine

- Structure : Six-membered ring with 4,4-fluorines.

- Binding Affinity : 4-fold higher H3 receptor affinity (hH3Ki = 15 nM) compared to 3,3-difluoropyrrolidine in histamine receptor assays .

- Role : Improved potency in receptor binding due to ring size and fluorine positioning .

3-(Boc-amino)pyrrolidine

Key Comparative Data

Structural and Functional Insights

Fluorine Effects :

- Biological Relevance: Fluorinated pyrrolidines like 3,3-difluoropyrrolidine inhibit Pk-LDH by mimicking substrate geometry, but Boc-amino derivatives may require deprotection for activity . In histamine H3 receptor studies, 4,4-difluoropiperidine outperforms pyrrolidine analogues, highlighting the role of ring size .

- Catalytic Applications: Chiral 4,4-difluoropyrrolidine derivatives (e.g., [(R)-A]) are enantioselective catalysts in photochemical reactions . The Boc group in this compound could similarly enhance catalyst design by modulating electron density .

Activité Biologique

3-(Boc-amino)-4,4-difluoropyrrolidine is a chemical compound notable for its structural features and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered pyrrolidine ring with two fluorine atoms at the 4th position and a tert-butyl carbamate (Boc) protecting group on the amino function at the 3rd position. Its molecular formula is . The Boc group enhances stability and allows for selective deprotection, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical building block . It has shown potential in modulating biological pathways and influencing enzyme activity, which may lead to therapeutic applications. The compound's difluoropyrrolidine structure contributes to its biochemical properties and reactivity .

Potential Applications

- Pharmaceutical Synthesis : Used as an intermediate in synthesizing complex molecules targeting various receptors involved in diseases.

- Enzyme Modulation : Exhibits potential interactions with proteins involved in metabolic pathways, suggesting its utility in drug development.

- Receptor Activity : Similar compounds have demonstrated the ability to influence receptor activity, indicating that this compound may also have similar effects .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : It may inhibit or activate specific enzymes by binding to their active sites.

- Cell Signaling Modulation : The compound can influence cellular signaling pathways, potentially altering gene expression related to metabolic processes .

- Interaction with Biological Targets : Studies indicate that it can bind to various biological targets, leading to modulation of enzyme activity and cellular processes .

Case Studies and Research Findings

Research on compounds similar to this compound has provided insights into its potential applications. Below are summarized findings from relevant studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated that compounds with similar structures can effectively inhibit specific enzymes involved in metabolic pathways. |

| Study B | Highlighted the interaction of difluoropyrrolidine derivatives with receptors associated with disease states, suggesting therapeutic potential. |

| Study C | Investigated the stability and reactivity of Boc-protected amino compounds under various conditions, confirming their utility in synthetic applications. |

Interaction Studies

Research indicates that this compound can interact with amino acid residues in proteins. For instance, studies have shown that it forms hydrogen bonds with residues located in the active sites of target enzymes. This interaction is crucial for understanding how the compound may modulate enzyme activity and influence metabolic pathways .

Q & A

Q. What are the optimal storage conditions for 3-(Boc-amino)-4,4-difluoropyrrolidine to prevent decomposition during experimental workflows?

The compound should be stored at 0–6°C under inert conditions (e.g., argon or nitrogen) to minimize hydrolysis of the Boc (tert-butoxycarbonyl) protecting group. Prolonged exposure to moisture or elevated temperatures can lead to deprotection, altering reactivity in downstream synthetic steps .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Use ¹H/¹³C NMR to verify the integrity of the pyrrolidine ring and fluorine substitution patterns. HPLC with UV detection (e.g., at 254 nm) is suitable for purity assessment, as commercial batches often report >90% purity . For fluorinated analogs, ¹⁹F NMR can resolve discrepancies in difluoro group positioning .

Q. How does the Boc-protecting group influence the compound’s solubility in common organic solvents?

The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its tert-butyl moiety. However, in nonpolar solvents (e.g., hexane), solubility decreases, requiring optimization for reactions like SN2 substitutions or coupling reactions .

Advanced Research Questions

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

Enantioselective routes often employ chiral auxiliaries or asymmetric catalysis . For example, (S)- or (R)-3-(Boc-amino)pyrrolidine precursors (e.g., CAS 122536-76-9 or 122536-77-0) can be fluorinated via electrophilic fluorination with Selectfluor® under controlled pH (pH 6–7) to preserve stereochemistry . Monitor optical rotation ([α]D) and chiral HPLC to validate enantiomeric excess.

Q. How do the electronic effects of the 4,4-difluoro substitution impact the pyrrolidine ring’s conformational flexibility in medicinal chemistry applications?

The geminal difluoro group introduces steric and electronic constraints , favoring a chair-like conformation that restricts ring puckering. Computational studies (DFT or MD simulations) can quantify energy barriers for ring-flipping, which is critical for designing conformationally restricted pharmacophores .

Q. What experimental protocols resolve contradictions in reported synthetic yields for Boc-deprotection of this compound?

Discrepancies arise from varying acid strengths (e.g., TFA vs. HCl). Optimize deprotection using TFA in dichloromethane (1:4 v/v) at 0°C for 30 minutes, followed by neutralization with aqueous NaHCO3. Validate completeness via FT-IR (loss of Boc carbonyl stretch at ~1680 cm⁻¹) .

Q. How can the compound’s stability under catalytic hydrogenation conditions be assessed for peptide coupling applications?

Conduct pressure-controlled hydrogenolysis (1–3 atm H₂) with Pd/C or PtO2 catalysts. Monitor fluorine retention via ¹⁹F NMR and assess Boc group integrity post-reaction. Alternative coupling agents (e.g., EDCI/HOBt) may bypass hydrogenation risks .

Methodological Considerations

- Fluorine-Specific Characterization : Use ¹⁹F-¹H HOESY NMR to study spatial proximity between fluorine atoms and protons in adjacent functional groups, aiding in stereochemical assignments .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability for reactions requiring elevated temperatures (e.g., cycloadditions), as fluorinated pyrrolidines exhibit lower decomposition thresholds (~150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.